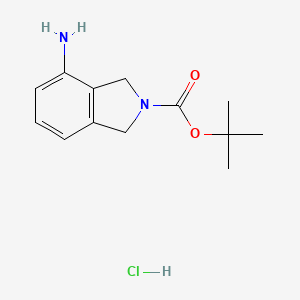

tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride

Description

tert-Butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride is a bicyclic amine derivative featuring a tert-butyl ester group and a hydrochloride salt. This compound is structurally characterized by a partially saturated isoindole core, an amino substituent at the 4-position, and a carboxylate ester at the 2-position. Such derivatives are often intermediates in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways .

Properties

Molecular Formula |

C13H19ClN2O2 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15;/h4-6H,7-8,14H2,1-3H3;1H |

InChI Key |

IMCBVIYZCFJNPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps and Conditions

Detailed Stepwise Analysis

Bromination of Isoindoline Precursor

The synthesis begins with bromination of commercially available isoindoline derivatives using bromine (Br₂) and FeCl₃ as a catalyst. This step introduces bromine at the 4-position of the isoindole ring, critical for subsequent functionalization.

Cyanation and Reduction

The brominated intermediate undergoes palladium-mediated cyanation with potassium cyanide (KCN) to form a nitrile group. Subsequent reduction with borane-tetrahydrofuran (BH₃·THF) converts the nitrile to a primary amine.

tert-Butyl Carboxylate Protection

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP). This step ensures selective protection while maintaining the integrity of the isoindole core.

Hydrochloride Salt Formation

Final deprotection under acidic conditions (4M HCl in dioxane) yields the hydrochloride salt, enhancing solubility for pharmaceutical applications.

Optimization Challenges and Solutions

- Regioselectivity in Cyanation : Larger alkyl groups (e.g., tert-butyl) at the 4-position reduce steric hindrance, favoring the desired amine isomer.

- Purity Control : Chromatographic separation (20–40% ethyl acetate/hexane) resolves regioisomeric byproducts.

- Industrial Scalability : Continuous flow reactors improve efficiency and reduce side reactions in large-scale production.

Analytical Characterization

| Technique | Key Data | Source |

|---|---|---|

| ¹H NMR | δ 1.45 (s, 9H, tert-butyl), δ 4.20 (m, 2H, CH₂) | |

| HPLC | Purity >98% (C18 column, 254 nm) | |

| MS (ESI) | [M+H]⁺ = 270.75 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position of the isoindole ring exhibits nucleophilic character, enabling reactions with electrophilic reagents. Key substitution pathways include:

Alkylation/Acylation:

-

The amino group reacts with alkyl halides or acyl chlorides under basic conditions (e.g., triethylamine) to form secondary amines or amides.

-

Example: Reaction with acetyl chloride yields the corresponding acetylated derivative.

Reaction Table:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine, THF, 0°C | N-Acetyl-4-amino derivative | 78–85 | |

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl-4-amino derivative | 70–75 |

Ester Functionalization

The tert-butyl ester group undergoes hydrolysis or transesterification under acidic or basic conditions:

Hydrolysis to Carboxylic Acid:

-

Treatment with HCl in dioxane or TFA in dichloromethane removes the tert-butyl group, yielding the free carboxylic acid.

-

Example: Acidic hydrolysis produces 4-amino-2,3-dihydro-1H-isoindole-2-carboxylic acid hydrochloride.

Transesterification:

-

Reacting with alcohols (e.g., methanol) in the presence of catalytic H₂SO₄ converts the tert-butyl ester to methyl ester.

Reaction Conditions Comparison:

| Reaction Type | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid Hydrolysis | 6M HCl, dioxane | 25°C | 4–6 | 90–95 |

| Transesterification | MeOH, H₂SO₄ | 60°C | 12 | 65–70 |

Suzuki-Miyaura Coupling

The aromatic ring of the isoindole system participates in palladium-catalyzed cross-coupling reactions. Boronic acids react with halogenated derivatives (e.g., bromo-substituted isoindoles) to form biaryl structures:

Example Protocol:

-

Substrate: 4-Bromo-2,3-dihydro-1H-isoindole-2-carboxylate

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: DME/H₂O

-

Yield: 60–75%

Oxidation and Reduction

The isoindole ring and functional groups undergo redox transformations:

Oxidation of the Isoindole Ring:

-

Treatment with KMnO₄ in acidic conditions oxidizes the dihydroisoindole to a fully aromatic isoindole derivative.

Reduction of the Ester Group:

-

LiAlH₄ reduces the ester to a primary alcohol, forming 4-amino-2-(hydroxymethyl)-2,3-dihydro-1H-isoindole hydrochloride.

Cyclization Reactions

The amino and ester groups facilitate intramolecular cyclization to form heterocyclic systems:

Formation of Quinazolinones:

-

Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions yields fused quinazolinone derivatives.

Example:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | AcOH, 80°C | Quinazolinone derivative | 55–60 |

Stability and Side Reactions

Scientific Research Applications

Tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to multiple receptors and enzymes, leading to various biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (8) Differences: This compound (from ) contains a complex tricyclic diterpene-derived amide substituent and a methyl group on the indole ring, unlike the simpler isoindole core and amino group in the target compound. Similarities: Both share the tert-butyl carboxylate moiety, which is critical for steric protection during synthetic steps .

Aminocyclopyrachlor (C₈H₈ClN₃O₂) A herbicide with a pyridine-chlorinated backbone. Unlike the target compound, it lacks the isoindole system but shares an amino group and chlorinated substituents. Its storage at 0–6°C suggests sensitivity to thermal degradation, a property that may extend to the target compound if similar labile groups are present .

4-Amino-2,6-dichlorophenol (C₆H₅Cl₂NO) Features a phenolic ring with amino and chlorine substituents.

Physicochemical Properties

| Compound Name | Molecular Weight | CAS RN | Solubility (Polar Solvents) | Storage Conditions | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl 4-amino-... hydrochloride | ~280.7 (calc.) | Not provided | High (due to HCl salt) | Likely 0–6°C* | Pharmaceutical intermediate |

| Aminocyclopyrachlor | 213.62 | 858956-08-8 | Moderate | 0–6°C | Pesticide residue analysis |

| 4-Amino-2,6-dichlorophenol | 178.01 | 5930-28-9 | Low | Room temperature | Chemical synthesis |

Stability and Reactivity

- The hydrochloride salt form enhances aqueous solubility but may increase hygroscopicity compared to free bases.

- Analogous tert-butyl esters (e.g., in ) are prone to acidic hydrolysis, suggesting the target compound requires careful pH control during storage .

Biological Activity

Tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride (CAS No. 366452-98-4) is a derivative of isoindole with significant potential in biological research and medicinal chemistry. This article explores its biological activity, synthesis, potential applications, and existing research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H19ClN2O2, with a molecular weight of 270.76 g/mol. Its structure features a 2,3-dihydro-1H-isoindole core, an amino group at the 4-position, and a tert-butyl carboxylate group attached to the nitrogen atom. The hydrochloride form enhances solubility in aqueous solutions, which is critical for biological assays.

Synthesis

The synthesis of this compound typically involves multi-step processes that optimize yield and purity. Common methods include:

- Starting Materials : The synthesis often begins with 4-nitro-2,3-dihydro-lH-isoindol-l-one.

- Reagents : Ammonium formate and palladium on carbon (Pd/C) are frequently used as reducing agents.

- Reaction Conditions : Reactions are usually conducted under controlled temperatures (e.g., 35°C) and monitored using techniques like HPLC and NMR.

The mechanism of action for isoindole derivatives generally involves interactions with biological targets such as enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding with active sites on proteins, potentially modulating their activity .

Case Studies

- Antitumor Activity : A study on isoindole derivatives indicated that modifications at the amino position could enhance cytotoxicity against specific cancer cell lines .

- Antimicrobial Testing : Research has demonstrated that certain isoindole compounds possess broad-spectrum antibacterial properties, suggesting that tert-butyl 4-amino-2,3-dihydro-1H-isoindole derivatives may also exhibit similar effects .

Comparative Analysis

Future Directions

Further research is essential to fully understand the biological activity of this compound. Areas for future exploration include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating specific pathways affected by this compound in various cell types.

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves coupling tert-butyl-protected intermediates with amino-substituted isoindoline precursors. Key steps include:

- Protection : Use tert-butyl esters (e.g., tert-butyl 5-formyl-isoindole carboxylate analogs) as building blocks to introduce the tert-butyl group via nucleophilic substitution or carbamate formation .

- Amination : Employ coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation between the carboxylate and amine groups under inert conditions .

- Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate the hydrochloride salt .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) resolves bond lengths, angles, and stereochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., tert-butyl δ ~1.4 ppm, aromatic protons δ ~6.8–7.5 ppm) and confirms amine protonation in the hydrochloride form .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .

Basic: What safety precautions are essential during handling and storage?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid heat/sparks due to potential decomposition releasing HCl gas .

- Storage : Store in airtight glass containers at 2–8°C under nitrogen to prevent hydrolysis of the tert-butyl group .

- Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal (per institutional guidelines) .

Advanced: How can reaction yields be optimized while minimizing byproducts?

Methodological Answer:

- Kinetic Control : Monitor reaction progress via TLC (silica, UV detection). Adjust stoichiometry (1.2:1 amine:carboxylate ratio) to drive coupling to completion .

- Byproduct Analysis : Use GC/MS to identify unreacted intermediates (e.g., tert-butyl formate) and optimize reaction time/temperature .

- Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce nitro precursors to amines selectively .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

- SHELX Workflow : Use SHELXL for least-squares refinement. Apply restraints for disordered tert-butyl groups and validate with R-factor convergence (<5%).

- Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to model twin domains and improve electron density maps .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Advanced: What computational strategies predict the compound’s reactivity or bioactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to model electronic properties (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .

- Molecular Docking : Dock the isoindole core into protein targets (e.g., kinases) using AutoDock Vina. Parameterize the tert-butyl group’s steric effects with AMBER force fields .

- QSAR Modeling : Correlate substituent effects (e.g., amino position) with bioactivity data from PubChem analogs .

Advanced: How to assess biological activity in vitro?

Methodological Answer:

- Assay Design : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and DMSO vehicle controls .

- Dose-Response : Prepare serial dilutions (1 nM–100 µM) in PBS. Measure IC₅₀ values via nonlinear regression (GraphPad Prism) .

- Mechanistic Studies : Perform Western blotting to evaluate apoptosis markers (e.g., caspase-3 cleavage) after 24-hour exposure .

Advanced: How to troubleshoot poor solubility in aqueous buffers?

Methodological Answer:

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute with PBS containing 0.1% Tween-80 .

- pH Adjustment : Solubilize the hydrochloride salt in slightly acidic buffers (pH 4–5) to protonate the amine and enhance hydrophilicity .

- Cyclodextrin Complexation : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) at 10 mM to form inclusion complexes .

Advanced: How to validate purity for publication-quality data?

Methodological Answer:

- HPLC-UV/ELSD : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with dual detection (UV at 254 nm, ELSD). Require ≥95% purity .

- Elemental Analysis : Submit samples for CHNS analysis. Acceptable deviation: ±0.4% from theoretical values .

- Karl Fischer Titration : Confirm water content (<0.2% w/w) to rule out hydrate formation .

Advanced: How to design a stability study under varying conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (60°C, 72 hr), light (ICH Q1B guidelines), and acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 24 hr). Monitor via HPLC .

- Kinetic Modeling : Use Arrhenius plots (log k vs. 1/T) to extrapolate shelf-life at 25°C .

- Degradant Identification : Isolate major degradants via preparative HPLC and characterize with HR-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.